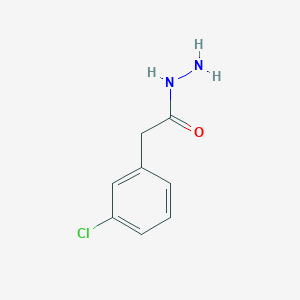

2-(3-Chlorophenyl)acetohydrazide

Description

2-(3-Chlorophenyl)acetohydrazide is an organic compound characterized by an acetohydrazide backbone (CH₃CONHNH₂) linked to a 3-chlorophenyl group. Its molecular formula is C₈H₈ClN₂O, with a molecular weight of 198.62 g/mol (estimated based on analogs in ). The chlorine atom at the 3-position of the phenyl ring and the hydrazide functional group confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name |

2-(3-chlorophenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-7-3-1-2-6(4-7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQCXLTUAIZZQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393727 | |

| Record name | 2-(3-chlorophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66464-86-6 | |

| Record name | 2-(3-chlorophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)acetohydrazide typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently acetylated to yield the final product. The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours .

Industrial Production Methods: Industrial production of 2-(3-Chlorophenyl)acetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)acetohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include oximes, amines, and substituted hydrazides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-Chlorophenyl)acetohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound has been studied for its potential antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of new drugs with potential therapeutic effects.

Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)acetohydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(3-Chlorophenyl)acetohydrazide becomes evident when compared to analogs. Below is a detailed analysis:

Positional Isomers and Halogen-Substituted Analogs

Functional Group Variations

Bioactivity Comparison

- Anticancer Activity : 2-(3-Chlorophenyl)acetohydrazide derivatives (e.g., indole-hydrazide hybrids in ) inhibit topoisomerase II and induce apoptosis in cancer cells. In contrast, dichloro analogs () show higher cytotoxicity but lack selectivity .

- Antimicrobial Spectrum : Triazole-containing derivatives () exhibit broader-spectrum activity against Gram-negative bacteria (e.g., E. coli) compared to the parent compound, likely due to enhanced membrane disruption .

- Synthetic Accessibility : The parent compound is synthesized via condensation of 3-chlorobenzaldehyde with hydrazides under mild conditions (), whereas triazole or piperazine derivatives require multi-step reactions with lower yields ().

Research Findings and Industrial Relevance

- Structure-Activity Relationships (SAR) : The 3-chloro substitution optimizes bioactivity by balancing electronic effects and steric accessibility. Addition of methoxy () or heterocycles () further tunes potency and selectivity .

- Thermodynamic Stability : Halogen bonding between Cl and target proteins (e.g., kinase active sites) enhances binding affinity, as shown in molecular docking studies ().

- Industrial Applications : The compound is used in continuous flow synthesis () for scalable production of anticancer agents. Its derivatives are patented for use in agricultural fungicides ().

Biological Activity

2-(3-Chlorophenyl)acetohydrazide is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₉ClN₂O

- Functional Group : Acetohydrazide

- Chlorophenyl Substituent : The presence of a chlorine atom on the phenyl ring enhances its biological reactivity and potential interactions with biological targets.

The compound's structure allows it to form hydrogen bonds, crucial for various biological processes, including protein folding and enzyme activity.

Biological Activity Overview

2-(3-Chlorophenyl)acetohydrazide has been studied for its diverse biological activities:

- Antimicrobial Activity : Exhibits potential against various pathogens.

- Anticancer Properties : Investigated for its effects on cancer cell lines.

- Mechanism of Action : Involves inhibition of specific enzymes or receptors, leading to therapeutic effects.

Antimicrobial Activity

Research indicates that 2-(3-Chlorophenyl)acetohydrazide shows promising antimicrobial properties. It has been tested against several bacterial strains, with results summarized in Table 1.

Table 1: Antimicrobial Activity of 2-(3-Chlorophenyl)acetohydrazide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 3.91 μg/mL |

| Escherichia coli | 2 mg/mL |

| Pseudomonas aeruginosa | 4 mg/mL |

| Bacillus subtilis | 1.95 μg/mL |

| Mycobacterium tuberculosis (Mtb) | <50 μM |

These findings demonstrate that the compound exhibits lower MIC values compared to standard antibiotics like nitrofurantoin and cefuroxime, indicating its potential as an effective antimicrobial agent .

Anticancer Activity

The anticancer properties of 2-(3-Chlorophenyl)acetohydrazide have also been explored. In vitro studies have shown that it induces cytotoxic effects in various cancer cell lines. The compound's IC₅₀ values against specific cancer types are presented in Table 2.

Table 2: Anticancer Activity of 2-(3-Chlorophenyl)acetohydrazide

| Cancer Cell Line | IC₅₀ (μM) |

|---|---|

| HCT116 (Colon Cancer) | 0.29 |

| MCF-7 (Breast Cancer) | <50 |

| MDA-MB-231 | <50 |

The compound demonstrated significant antiproliferative activity, outperforming common chemotherapeutics like 5-fluorouracil .

The mechanism by which 2-(3-Chlorophenyl)acetohydrazide exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Interaction : Binding to specific receptors can alter cellular signaling pathways, leading to apoptosis in cancer cells.

Understanding these mechanisms is critical for developing targeted therapies using this compound .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of 2-(3-Chlorophenyl)acetohydrazide in combating drug-resistant strains of bacteria and cancer cells. For instance, one study reported that derivatives of this compound exhibited enhanced activity against isoniazid-resistant Mycobacterium tuberculosis strains, suggesting a novel mechanism that circumvents traditional resistance pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.